Heptamethonium bromide

Übersicht

Beschreibung

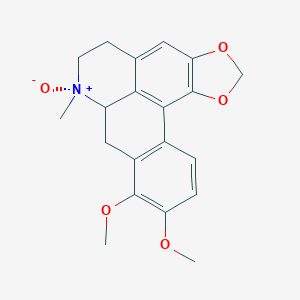

Heptamethonium bromide, also known as Hexamethonium bromide, is a nicotinic acetylcholine receptor (nAChR) antagonist . It preferentially blocks nicotinic receptors at autonomic ganglia and can cross the blood-brain barrier only at high doses . It is often referred to as the prototypical ganglionic blocker .

Molecular Structure Analysis

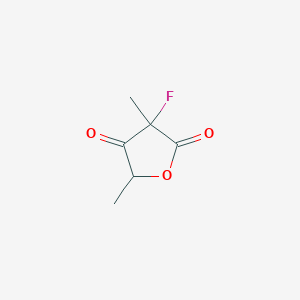

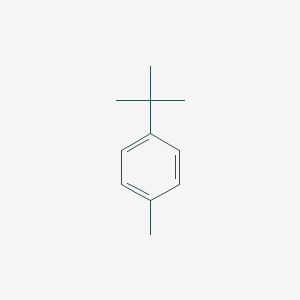

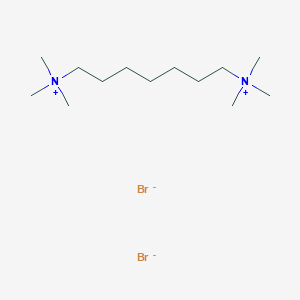

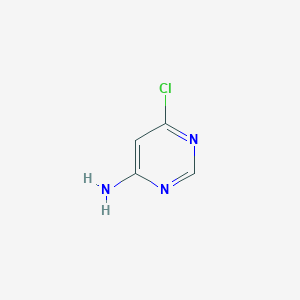

Heptamethonium bromide has a linear formula of (CH3)3N(Br)(CH2)6N(Br)(CH3)3 . Its molecular weight is 362.19 . The compound is a solid at 20 degrees Celsius .

Chemical Reactions Analysis

Heptamethonium bromide is a non-depolarising ganglionic blocker, a neuronal nicotinic (nAChR) receptor antagonist that acts in autonomic ganglia by binding mostly in or on the nAChR receptor, and not the acetylcholine binding site itself .

Physical And Chemical Properties Analysis

Heptamethonium bromide is a solid at 20 degrees Celsius . It has a molecular weight of 362.19 . It is hygroscopic, meaning it absorbs moisture from the air .

Wissenschaftliche Forschungsanwendungen

Inhibiting Nicotine-Induced Cell Proliferation in Non-Small Lung Cancer Cells

Heptamethonium bromide, also known as Hexamethonium bromide, is a nicotine acetylcholine receptor antagonist. It has been studied for its potential to control nicotine-induced cell proliferation in non-small lung cancer cells. The specific mechanisms it triggers are still unknown, but it’s believed to inhibit α7-nAChRs, which are elevated in expression by nicotine and play a pivotal role in inducing and developing lung cancers .

Broadband Red Emission in Lead Halide Perovskites

Heptamethonium bromide has been used in the creation of a one-dimensional (1D) hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which exhibits a unique red emission peaking at 692 nm. This emission is derived from self-localized Pb 23+, Pb 3+ and Br 2− species confined within the inorganic lead bromide lattice that function as radiative centres . This finding could benefit the design of perovskite systems for efficient red emission .

Wirkmechanismus

Target of Action

Heptamethonium bromide primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that play a crucial role in transmitting signals in the autonomic ganglia of the nervous system .

Mode of Action

Heptamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .

Biochemical Pathways

By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream signaling pathways, leading to a decrease in the transmission of signals in the autonomic nervous system .

Pharmacokinetics

This limits its bioavailability and influences its distribution within the body .

Result of Action

The blockage of neuronal nicotinic receptors by heptamethonium bromide leads to the inhibition of both the sympathetic and parasympathetic nervous systems . This results in various physiological effects, including a decrease in blood pressure and heart rate .

Action Environment

The action, efficacy, and stability of heptamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Also, factors such as pH and temperature can influence its stability and efficacy .

Safety and Hazards

Zukünftige Richtungen

Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .

Eigenschaften

IUPAC Name |

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptamethonium bromide | |

CAS RN |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)